Fmoc-Dap(Z)-OH Fmoc-Dap(Z)-OH
Brand Name: Vulcanchem
CAS No.: 204316-36-9
VCID: VC21536675
InChI: InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol

Fmoc-Dap(Z)-OH

CAS No.: 204316-36-9

VCID: VC21536675

Molecular Formula: C26H24N2O6

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dap(Z)-OH - 204316-36-9

Description

Fmoc-Dap(Z)-OH, with the CAS number 204316-36-9, is a chemically protected derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap). It is specifically designed for use in solid-phase peptide synthesis (SPPS), where protecting groups are crucial for controlling the reactivity of functional groups during the synthesis process.

Synthesis and Applications

Fmoc-Dap(Z)-OH is synthesized using methods that involve the protection of the amino groups with Fmoc and Cbz groups. This compound is particularly useful in the synthesis of peptides that contain the non-proteinogenic amino acid Dap, which is not naturally found in proteins but can be incorporated into synthetic peptides for various applications.

Synthesis Pathway

The synthesis often involves starting materials like 2,3-diaminopropanoic acid, which is then protected with Fmoc and Cbz groups to yield Fmoc-Dap(Z)-OH. This process ensures that the amino groups are selectively protected, allowing for controlled deprotection and coupling reactions during peptide synthesis.

Research Findings and Uses

Fmoc-Dap(Z)-OH is used as a building block in solid-phase peptide synthesis. The Fmoc group is base-labile and can be easily removed under mild conditions, while the Cbz group is acid-labile, providing orthogonal protection that allows for selective deprotection of the amino groups during peptide synthesis.

Orthogonal Protection

The use of orthogonal protecting groups like Fmoc and Cbz allows for the selective deprotection of amino groups, which is crucial in the synthesis of complex peptides. This strategy enables the synthesis of peptides with specific sequences and structures, which can be used in various biomedical applications.

CAS No. 204316-36-9
Product Name Fmoc-Dap(Z)-OH
Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Standard InChIKey CDAHZCMBWKGJEC-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Dap(Z)-OH;204316-36-9;Fmoc-3-(Z-amino)-L-alanine;(2S)-3-N-Cbz-Amino-2-N-Fmoc-amino-propionicacid;L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoicacid;Nalpha-Fmoc-Nbeta-Z-L-2,3-diaminopropionicacid;FMOC-N3-CBZ-L-2,3-DIAMINOPROPIONICACID;AmbotzFAA1466;AC1MBST3;FMOC-DAP-OH;74242_ALDRICH;SCHEMBL6290889;74242_FLUKA;CTK1A1481;MolPort-003-725-647;ZINC2564725;0481AB;CF-792;AJ-41049;AK-44585;Fmoc-3-(Benzyloxycarbonylamino)-L-Ala-OH;FT-0697979;N|A-Fmoc-N|A-Z-L-2,3-diaminopropionicacid;I14-8876
PubChem Compound 2756105
Last Modified Aug 15 2023

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